molecular formula C22H30N2O3 B12747478 Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- CAS No. 112603-90-4

Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-

Cat. No.: B12747478
CAS No.: 112603-90-4
M. Wt: 370.5 g/mol
InChI Key: HRGBAUYWLKSHHG-IBGZPJMESA-N
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Description

Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.

    Addition of the Propenyl Group: This can be done through alkylation reactions using propenyl halides.

    Final Coupling and Purification: The final steps involve coupling the intermediate products and purifying the compound through techniques such as chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be used as a ligand in binding studies or as a probe to investigate enzyme activity.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 1-(1-oxo-4-(2-phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
  • Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, ®-
  • Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-

Uniqueness

The uniqueness of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- lies in its specific functional groups and stereochemistry. The presence of the propenyl group and the (S)-configuration contribute to its distinct chemical and biological properties.

Properties

CAS No.

112603-90-4

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

4-(2-prop-2-enylphenoxy)-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C22H30N2O3/c1-2-9-18-10-3-4-12-20(18)27-17-8-13-21(25)24-16-7-11-19(24)22(26)23-14-5-6-15-23/h2-4,10,12,19H,1,5-9,11,13-17H2/t19-/m0/s1

InChI Key

HRGBAUYWLKSHHG-IBGZPJMESA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCCC(=O)N2CCC[C@H]2C(=O)N3CCCC3

Canonical SMILES

C=CCC1=CC=CC=C1OCCCC(=O)N2CCCC2C(=O)N3CCCC3

Origin of Product

United States

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